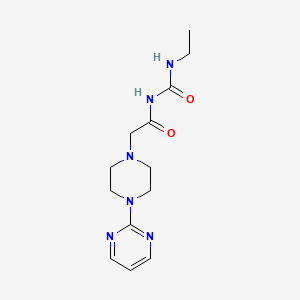
N-(ethylcarbamoyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(ethylcarbamoyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide, also known as EPPA, is a compound that has been extensively studied for its potential applications in scientific research. EPPA is a piperazine derivative that has shown promising results in various studies due to its unique structure and properties.
作用機序
The mechanism of action of N-(ethylcarbamoyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. N-(ethylcarbamoyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide has been shown to interact with GABA receptors and voltage-gated calcium channels, which are involved in the regulation of neurotransmitter release and neuronal excitability. N-(ethylcarbamoyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide has also been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. These interactions may contribute to the biological and pharmacological activities of N-(ethylcarbamoyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide.
Biochemical and Physiological Effects:
N-(ethylcarbamoyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been found to inhibit the growth of cancer cells, fungi, and bacteria, and has been shown to have neuroprotective effects in animal models of neurological disorders. N-(ethylcarbamoyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide has also been shown to modulate the activity of certain enzymes and receptors, which may contribute to its therapeutic potential.
実験室実験の利点と制限
N-(ethylcarbamoyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. N-(ethylcarbamoyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide has also been shown to have low toxicity and is well-tolerated in animal models. However, N-(ethylcarbamoyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to work with in certain assays. Additionally, the mechanism of action of N-(ethylcarbamoyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide is not fully understood, which can make it challenging to interpret results from experiments.
将来の方向性
There are several future directions for research on N-(ethylcarbamoyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide. One area of interest is the development of N-(ethylcarbamoyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide analogs with improved properties, such as increased potency, solubility, and selectivity. Another area of interest is the investigation of the molecular mechanisms underlying the biological and pharmacological activities of N-(ethylcarbamoyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide. Additionally, N-(ethylcarbamoyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide may have potential as a therapeutic agent for other neurological disorders, such as Huntington's disease and multiple sclerosis. Further research is needed to fully understand the potential of N-(ethylcarbamoyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide for scientific research and therapeutic applications.
Conclusion:
In conclusion, N-(ethylcarbamoyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide, or N-(ethylcarbamoyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide, is a compound that has shown promising results in scientific research. Its unique structure and properties have led to its investigation as a potential therapeutic agent for neurological disorders and as a tool in drug discovery and development. The synthesis method of N-(ethylcarbamoyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide is relatively simple and efficient, and it has been found to have low toxicity and is well-tolerated in animal models. Further research is needed to fully understand the potential of N-(ethylcarbamoyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide for scientific research and therapeutic applications.
合成法
The synthesis of N-(ethylcarbamoyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide involves the reaction between 2-(4-pyrimidin-2-ylpiperazin-1-yl)acetic acid and ethyl isocyanate. The reaction is carried out in the presence of a catalyst such as triethylamine or N,N-diisopropylethylamine. The resulting product is then purified using column chromatography to obtain pure N-(ethylcarbamoyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide. The synthesis of N-(ethylcarbamoyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide is a relatively simple and efficient process, making it a popular choice for scientific research.
科学的研究の応用
N-(ethylcarbamoyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide has been widely studied for its potential applications in scientific research. It has been found to have various biological and pharmacological activities, including antitumor, antifungal, and antibacterial properties. N-(ethylcarbamoyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide has also been shown to have potential as a therapeutic agent for neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Additionally, N-(ethylcarbamoyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide has been used as a tool in drug discovery and development, as it can interact with various biological targets and can be modified to create new compounds with specific properties.
特性
IUPAC Name |
N-(ethylcarbamoyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6O2/c1-2-14-13(21)17-11(20)10-18-6-8-19(9-7-18)12-15-4-3-5-16-12/h3-5H,2,6-10H2,1H3,(H2,14,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJVAECZEWZTCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC(=O)CN1CCN(CC1)C2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidin-1-yl]methanone](/img/structure/B7453344.png)
![3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-[2-(pyridin-2-ylmethyl)pyrazol-3-yl]propanamide](/img/structure/B7453358.png)
![6-amino-5-[2-[(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]acetyl]-3-methyl-1-(2-methylpropyl)pyrimidine-2,4-dione](/img/structure/B7453366.png)
![[2-(4-methoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoethyl] 2-thiophen-2-ylquinoline-4-carboxylate](/img/structure/B7453369.png)
![[2-oxo-2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]ethyl] (E)-3-(4-nitrophenyl)prop-2-enoate](/img/structure/B7453375.png)
![3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethoxy]-N-(2-methoxy-5-methylphenyl)naphthalene-2-carboxamide](/img/structure/B7453391.png)
![[2-oxo-2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]ethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7453403.png)
![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]cyclobutanecarboxamide](/img/structure/B7453408.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-[[4-(3,4-dimethylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7453421.png)
![N-[1-(1-adamantyl)ethyl]-2-(1,3-thiazol-4-ylmethoxy)benzamide](/img/structure/B7453425.png)
![[2-[2-[[2-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]oxyacetyl]amino]ethylamino]-2-oxoethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate](/img/structure/B7453426.png)
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] 2,5-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7453440.png)
![[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7453447.png)